2-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxamide, also known as pyrazine-2-carboxamide, is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrazine and contains a carboxamide functional group at the second position of the pyrazine ring. This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine. One common method is the reaction of pyrazine-2-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to yield the corresponding carboxamide . Another method involves the condensation of urea with cyclohexanone under controlled pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the amidation of pyrazine-2-carboxylic acid using ammonia or amines in the presence of a coupling agent such as CDI. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Carboxamide undergoes various chemical reactions, including:
Amidation: The formation of amide bonds with carboxylic acid substrates.
Hydrolysis: Conversion to corresponding acids and amines under acidic or basic conditions.
Substitution: Reactions with electrophiles or nucleophiles at the pyrazine ring.
Common Reagents and Conditions
Amidation: Reagents such as CDI, ammonia, or hydrazine hydrate are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate the reaction.
Substitution: Electrophiles or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Amidation: Formation of this compound from pyrazine-2-carboxylic acid.
Hydrolysis: Formation of pyrazine-2-carboxylic acid and corresponding amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with proteins.
Medicine: Explored for its potential as an antiproliferative agent and its inhibitory effects on enzymes such as EGFR and CDK2
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, indole-2-carboxamide derivatives have been shown to inhibit enzymes such as EGFR and CDK2 by forming hydrogen bonds with the active sites of these enzymes . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Similar in structure but with the carboxamide group at the third position of the indole ring.
Arylcarboxamide derivatives: These compounds exhibit similar inhibitory properties but differ in their specific molecular targets and biological activities.
Uniqueness
This compound is unique due to its specific positioning of the carboxamide group on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds with various enzymes and proteins makes it a valuable compound in medicinal chemistry and drug development .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research, with potential implications for the development of new therapeutic agents and industrial products.
Eigenschaften
Molekularformel |
C18H17FN2O2 |
---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
3-[2-(3-fluorophenyl)ethynyl]-1-(3-methyloxetan-3-yl)-2H-pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22) |
InChI-Schlüssel |
CPROZRIWTVLHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.